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Cat. No.: B11796958
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An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Chloro-4-fluoro-5-
nitropyrimidine

Abstract: 2-Chloro-4-fluoro-5-nitropyrimidine is a halogenated and nitrated pyrimidine

derivative of significant interest to researchers in medicinal chemistry and agrochemical

development. Its trifunctionalized heterocyclic core, featuring an electron-deficient aromatic

system, serves as a versatile scaffold for the synthesis of more complex molecular

architectures. This guide provides a comprehensive overview of the chemical properties,

reactivity, and analytical characterization of this compound. Given the limited direct

experimental literature on this specific molecule, this document leverages established

principles of organic chemistry and extensive data from structurally analogous compounds to

provide expert-backed predictions and practical, field-proven experimental protocols.

Introduction and Physicochemical Properties
2-Chloro-4-fluoro-5-nitropyrimidine is a key building block for creating substituted pyrimidine

libraries. Pyrimidine derivatives are integral to numerous FDA-approved drugs, particularly as

kinase inhibitors in oncology.[1] The strategic placement of two distinct halogen atoms (Cl and
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F) and a potent electron-withdrawing nitro group (-NO₂) at the C5 position makes this molecule

highly activated for sequential nucleophilic aromatic substitution (SNAr) reactions, allowing for

controlled, regioselective diversification.

The properties outlined below are a combination of known data from chemical databases and

predicted values based on established computational models and data from analogous

compounds.

Table 1: Physicochemical Properties of 2-Chloro-4-fluoro-5-nitropyrimidine

Property Value Source/Method

Molecular Formula C₄HClFN₃O₂ PubChem [CID: 73553655]

Molecular Weight 177.52 g/mol PubChem [CID: 73553655]

Monoisotopic Mass 176.97414 Da PubChem [CID: 73553655]

Appearance Pale yellow solid (Predicted)
Inferred from analogs like 2-

chloro-5-nitropyrimidine[2]

Melting Point Not available -

Boiling Point Not available -

XlogP (Predicted) 1.4 PubChemLite

CAS Number 1416373-40-4 Moshang Chemical

Proposed Synthesis and Purification
While a specific, validated synthesis for 2-Chloro-4-fluoro-5-nitropyrimidine is not widely

published, a highly plausible and efficient route can be designed starting from the commercially

available 2,4-dichloro-5-nitropyrimidine. The strategy involves a selective nucleophilic

substitution of the C4-chloride with fluoride, a reaction known as a halogen exchange (Halex)

reaction. The greater reactivity of the C4 position facilitates this selective transformation.

Proposed Synthetic Workflow
The proposed synthesis involves a single, efficient step.
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Starting Material

Reagents & Conditions

Final Product

2,4-Dichloro-5-nitropyrimidine

Spray-dried KF, Sulfolane
120-140 °C, 2-4 h

Halogen Exchange
(Halex Reaction)

2-Chloro-4-fluoro-5-nitropyrimidine

Click to download full resolution via product page

Caption: Proposed synthesis of 2-Chloro-4-fluoro-5-nitropyrimidine.

Experimental Protocol: Synthesis
This protocol is adapted from standard Halex procedures on activated heterocyclic systems.

Reactor Setup: To a dry 250 mL three-neck round-bottom flask equipped with a magnetic

stirrer, reflux condenser, and a nitrogen inlet, add spray-dried potassium fluoride (KF, 1.5 eq)

and sulfolane (5 mL per 1 g of starting material).

Reaction Initiation: Begin stirring the suspension and add 2,4-dichloro-5-nitropyrimidine (1.0

eq).

Heating: Heat the reaction mixture to 120-140 °C. The high temperature is necessary to drive

the substitution with the relatively weakly nucleophilic fluoride ion.
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Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas

chromatography-mass spectrometry (GC-MS) until consumption of the starting material is

complete (typically 2-4 hours).

Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into ice-

water (20 mL per 1 g of starting material) with vigorous stirring.

Extraction: Extract the aqueous slurry with ethyl acetate (3 x 20 mL). Combine the organic

layers.

Washing: Wash the combined organic extracts with water (2 x 20 mL) and then with brine (1

x 20 mL).

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield

the crude product.

Purification Protocol
The crude product can be purified by flash column chromatography.

Adsorbent: Silica gel (230-400 mesh).

Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually

increasing to 20% ethyl acetate) is recommended.

Fraction Collection: Collect fractions and analyze by TLC.

Final Step: Combine the pure fractions and remove the solvent in vacuo to yield 2-Chloro-4-
fluoro-5-nitropyrimidine as a pale yellow solid.

Chemical Reactivity: The SNAr Mechanism
The reactivity of 2-Chloro-4-fluoro-5-nitropyrimidine is dominated by nucleophilic aromatic

substitution (SNAr). The pyrimidine ring is inherently electron-deficient, and this effect is

powerfully amplified by the C5-nitro group. This makes the carbon atoms attached to the

halogens highly electrophilic and susceptible to attack by nucleophiles.
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Regioselectivity: C4 vs. C2 Position
A critical aspect of this molecule's chemistry is regioselectivity. For SNAr reactions on 2,4-

dihalopyrimidines, substitution overwhelmingly occurs at the C4 position.[1][3] This preference

is dictated by the superior ability to stabilize the negative charge of the intermediate

(Meisenheimer complex) formed during the reaction.

Attack at C4 (Favored): When a nucleophile attacks the C4 position, the negative charge of

the resulting Meisenheimer complex can be effectively delocalized onto the adjacent C5-nitro

group through resonance.[4] This provides significant stabilization, lowering the activation

energy for this pathway.

Attack at C2 (Disfavored): An attack at the C2 position does not allow for direct resonance

delocalization of the negative charge onto the nitro group. The resulting intermediate is less

stable, making this pathway kinetically less favorable.[4][5]

Therefore, the first nucleophilic substitution will almost exclusively yield 4-substituted-2-chloro-

5-fluoro-5-nitropyrimidine products. The second halogen at C2 can be substituted in a

subsequent step, often requiring more forcing conditions (e.g., higher temperatures).

Caption: General SNAr mechanism at the C4 position. (Note: Image generation is not

supported, this is a structural representation of the DOT script)

Leaving Group: Chloride vs. Fluoride
In SNAr reactions, the C-F bond is significantly stronger than the C-Cl bond. However, the rate-

determining step is typically the initial nucleophilic attack, not the departure of the leaving

group. The extreme electronegativity of fluorine makes the carbon atom it is attached to (C4)

more electrophilic and thus more susceptible to attack than the C2 carbon. Consequently, the

fluoride is the preferred leaving group in the first substitution.

Sample Protocol: SNAr with an Amine
This protocol describes a typical reaction with a primary or secondary amine nucleophile.

Setup: In a round-bottom flask, dissolve 2-Chloro-4-fluoro-5-nitropyrimidine (1.0 eq) in a

suitable solvent like ethanol, acetonitrile, or THF (10 mL per 1 g).
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Addition of Reagents: Add the amine nucleophile (1.1 eq) followed by a non-nucleophilic

base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) to scavenge the

HF produced.

Reaction: Stir the mixture at room temperature. The reaction is often rapid and can be

monitored by TLC. Gentle heating (40-60 °C) may be required for less reactive amines.

Work-up: Upon completion, remove the solvent under reduced pressure.

Purification: Partition the residue between ethyl acetate and water. Wash the organic layer

with water and brine, dry over Na₂SO₄, and concentrate. The product can be further purified

by column chromatography or recrystallization.

Analytical Characterization (Predicted)
No published experimental spectra are available for this compound. The following

characteristics are predicted based on the analysis of its functional groups and data from

analogous structures.[6][7][8][9]

Table 2: Predicted Spectroscopic Data
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Technique Predicted Observations

¹H NMR

A single singlet or a narrow doublet (due to ⁴JH-

F coupling) is expected for the C6-H proton. Its

chemical shift will be significantly downfield (>

9.0 ppm) due to the deshielding effects of the

two ring nitrogens and the nitro group.

¹³C NMR

Four distinct resonances are expected in the

aromatic region. The carbons attached to

halogens (C2, C4) and the nitro group (C5) will

show characteristic chemical shifts and C-F

coupling. C4 will appear as a doublet with a

large ¹JC-F coupling constant (~250 Hz). C5

and C6 will also show smaller ²JC-F and ³JC-F

couplings, respectively.

¹⁹F NMR

A single resonance is expected. Its chemical

shift will be in the typical range for an aryl

fluoride. The signal may appear as a doublet

due to coupling with the C6-H proton.[10]

Mass Spec (EI)

The mass spectrum will show a molecular ion

(M⁺) peak at m/z 177, with a characteristic M+2

peak (~33% intensity of M⁺) due to the ³⁷Cl

isotope.[11] Common fragmentation patterns

would include the loss of NO₂ (M-46), Cl (M-35),

and potentially CO or HCN from ring cleavage.

[12][13]

IR Spectroscopy

Characteristic peaks are expected for C=N

stretching in the pyrimidine ring (~1550-1600

cm⁻¹), asymmetric and symmetric N-O

stretching of the nitro group (~1520-1560 cm⁻¹

and ~1340-1380 cm⁻¹, respectively), and C-

Halogen stretches.

Safety, Handling, and Storage
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As a halogenated nitroaromatic compound, 2-Chloro-4-fluoro-5-nitropyrimidine should be

handled with caution. Safety data from analogous compounds like 2-chloro-5-nitropyrimidine

and 2,4-dichloro-5-nitropyrimidine indicates potential for skin and eye irritation, and toxicity if

ingested or inhaled.[14][15][16]

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and

chemical-resistant gloves (e.g., nitrile).

Handling: Handle only in a well-ventilated chemical fume hood. Avoid creating dust. Prevent

contact with skin, eyes, and clothing.[15]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep

away from incompatible materials such as strong oxidizing agents and strong bases.

Disposal: Dispose of waste in accordance with local, state, and federal regulations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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